2,2-dimethylpropyl (2S,4S)-4-fluoro-2-{[(methylsulfonyl)amino]methyl}pyrrolidine-1-carboxylate
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Overview
Description
Synthesis Analysis
Synthesis methods for similar structures typically involve multi-step organic reactions, starting from basic pyrrolidine or pyridine structures. These may involve chlorination, amination, esterification, and fluorination steps, tailored to introduce specific functional groups like methylsulfonyl, fluoro, and carboxylate moieties at designated positions on the ring or side chains (Egawa et al., 1984).
Molecular Structure Analysis
The molecular structure of similar compounds typically features a core pyrrolidine ring, substituted with various groups affecting its chemical and physical properties. Structural analyses, such as X-ray crystallography or NMR, help in determining the exact configuration and conformation of the molecules, influencing their biological activity and interaction with other molecules (Sagar et al., 2017).
Chemical Reactions and Properties
Compounds like the one often participate in typical organic reactions such as nucleophilic substitutions or electrophilic additions. Their chemical behavior is significantly influenced by the electronic properties of the substituents, such as the electron-withdrawing sulfonamide or the electron-donating methyl groups (Ban-Oganowska, 1996).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility, and crystal structure, are influenced by the compound's molecular structure. For instance, the introduction of fluorine atoms typically decreases the polarity, potentially increasing the compound's volatility and affecting its solubility in organic solvents (Liu et al., 2013).
Chemical Properties Analysis
Chemical properties, like acidity, basicity, reactivity towards acids or bases, and stability under various conditions, are determined by the functional groups present in the molecule. The pyrrolidine ring provides basicity, while substituents like carboxylate or sulfonamide can introduce acidic characteristics. The balance of these properties affects the compound's interactions and stability (Singh et al., 2013).
Scientific Research Applications
Synthesis and Properties of Novel Soluble Fluorinated Polyamides
This study outlines the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, demonstrating their application in producing transparent, flexible, and strong films. These films showcase low dielectric constants and high thermal stability, making them suitable for electronic and optical materials applications (Xiao-Ling Liu et al., 2013).
Antibacterial Activity of Fluoronaphthyridines
Research into fluoronaphthyridines, including compounds with similar functional groups, has shown significant antibacterial activity, suggesting potential applications in developing new therapeutic agents against bacterial infections (D. Bouzard et al., 1992).
Electrochemical Copolymerization for Conductive Polymers
A study on the electrochemical copolymerization of aniline and anilinesulfonic acids highlights the production of conducting polymers with applications in electronics and materials science, demonstrating the versatility of sulfonyl and fluoro functional groups in polymer chemistry (Y. Şahin et al., 2002).
Green-emitting Iridium(III) Complexes
Research into green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized ligands suggests applications in light-emitting devices (LEDs) and organic electronics, where the specific chemical functionalities contribute to the photophysical properties of the materials (E. Constable et al., 2014).
Synthesis and Green Metric Evaluation of Chemical Intermediates
A study on the modified synthesis of chemical intermediates, including those with sulfonyl groups, emphasizes the importance of green chemistry principles in the development of pharmaceutical intermediates and highlights applications in improving the environmental friendliness of chemical syntheses (Rohidas Gilbile et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2-dimethylpropyl (2S,4S)-4-fluoro-2-(methanesulfonamidomethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23FN2O4S/c1-12(2,3)8-19-11(16)15-7-9(13)5-10(15)6-14-20(4,17)18/h9-10,14H,5-8H2,1-4H3/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYCLVONTNQLAR-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(=O)N1CC(CC1CNS(=O)(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)COC(=O)N1C[C@H](C[C@H]1CNS(=O)(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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